2-Hydrazinyl-5-nitrobenzonitrile
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Overview
Description
2-Hydrazinyl-5-nitrobenzonitrile is an organic compound with the molecular formula C7H6N4O2. It is characterized by the presence of both hydrazinyl and nitro functional groups attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-5-nitrobenzonitrile typically involves the nitration of benzonitrile followed by the introduction of the hydrazinyl group. One common method includes the following steps:
Nitration: Benzonitrile is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 5-nitrobenzonitrile.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-5-nitrobenzonitrile undergoes various chemical reactions, including:
Condensation Reactions: The hydrazinyl group readily reacts with aldehydes and ketones to form hydrazones, which are valuable intermediates in organic synthesis.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as stannous chloride or iron in the presence of acetic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group acts as a nucleophile.
Common Reagents and Conditions:
Condensation: Typically involves aldehydes or ketones in the presence of an acid catalyst.
Reduction: Commonly uses stannous chloride or iron with acetic acid.
Substitution: Often requires a suitable leaving group and a nucleophilic hydrazinyl group
Major Products:
Hydrazones: Formed from condensation reactions.
Aminobenzonitriles: Result from the reduction of the nitro group
Scientific Research Applications
2-Hydrazinyl-5-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate for synthesizing heterocyclic compounds with diverse biological activities.
Medicinal Chemistry: Investigated for its potential antibacterial and anticancer properties due to its reactive functional groups.
Material Science: Employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-nitrobenzonitrile varies depending on its application. In medicinal chemistry, the nitro group is believed to contribute to its biological activity through redox reactions or interactions with biological targets. The hydrazinyl group can form stable hydrazones with carbonyl compounds, which may interact with specific enzymes or receptors.
Comparison with Similar Compounds
- 2-Hydrazinyl-4-nitrobenzonitrile
- 2-Hydrazinyl-3-nitrobenzonitrile
- 2-Hydrazinyl-5-chlorobenzonitrile
Comparison: 2-Hydrazinyl-5-nitrobenzonitrile is unique due to the specific positioning of the nitro and hydrazinyl groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects due to the electronic and steric effects of the substituents .
Properties
IUPAC Name |
2-hydrazinyl-5-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-4-5-3-6(11(12)13)1-2-7(5)10-9/h1-3,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJPKACEMFWECC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599779 |
Source
|
Record name | 2-Hydrazinyl-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60160-68-1 |
Source
|
Record name | 2-Hydrazinyl-5-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60160-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydrazinyl-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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